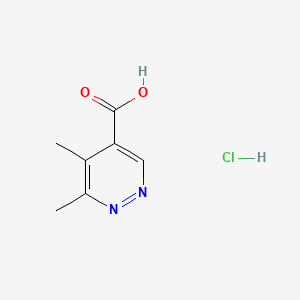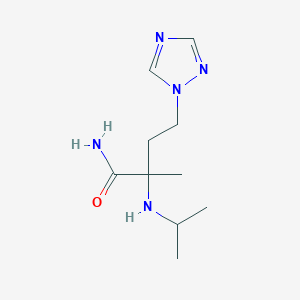
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in the design of many therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives, including 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide, often involves cycloaddition reactions. One common method is the reaction of reactive cumulenes with nitrile precursors . Another approach is the use of microwave irradiation to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties . This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Imidazole derivatives: Similar in structure but with different biological activities.
Tetrazole derivatives: Contain an additional nitrogen atom, leading to different chemical properties.
Uniqueness
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H19N5O |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-methyl-2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-8(2)14-10(3,9(11)16)4-5-15-7-12-6-13-15/h6-8,14H,4-5H2,1-3H3,(H2,11,16) |
Clé InChI |
CHUBWJIGYNIZNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)(CCN1C=NC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
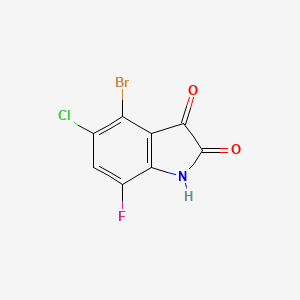
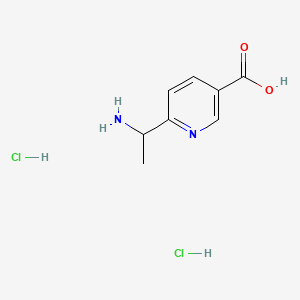
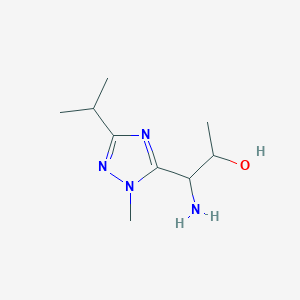

![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
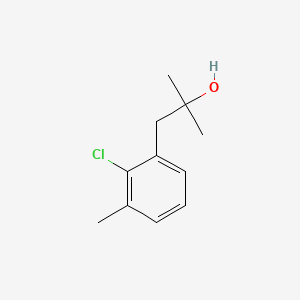
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
